Cas no 890099-46-4 (4-Acetoxy-3'-bromobenzophenone)

4-Acetoxy-3'-bromobenzophenone is a brominated benzophenone derivative featuring an acetoxy functional group at the 4-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both the acetoxy and bromo substituents enhances its reactivity, enabling selective functionalization in cross-coupling reactions and other transformations. Its well-defined structure and high purity make it suitable for research and industrial applications requiring precise molecular modifications. The compound's stability under standard conditions ensures reliable handling and storage, while its compatibility with various reaction conditions broadens its utility in synthetic chemistry.
4-Acetoxy-3'-bromobenzophenone structure
890099-46-4 structure
Product Name:4-Acetoxy-3'-bromobenzophenone
CAS No:890099-46-4
MF:C15H11BrO3
MW:319.150043725967
MDL:MFCD07698951
CID:871180
PubChem ID:24723005
Update Time:2025-11-02

4-Acetoxy-3'-bromobenzophenone Chemical and Physical Properties

Names and Identifiers

    • [4-(3-bromobenzoyl)phenyl] acetate
    • 4-ACETOXY-3'-BROMOBENZOPHENONE
    • 4-(3-Bromobenzoyl)phenyl acetate
    • 890099-46-4
    • MFCD07698951
    • AKOS016018245
    • SCHEMBL21629499
    • DTXSID40641698
    • 4-Acetoxy-3'-bromobenzophenone
    • MDL: MFCD07698951
    • Inchi: 1S/C15H11BrO3/c1-10(17)19-14-7-5-11(6-8-14)15(18)12-3-2-4-13(16)9-12/h2-9H,1H3
    • InChI Key: RTEQVISIZXTINW-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)C(C1C=CC(=CC=1)OC(C)=O)=O

Computed Properties

  • Exact Mass: 317.98900
  • Monoisotopic Mass: 317.98916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 334
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • Density: 1.441
  • Boiling Point: 430°C at 760 mmHg
  • Flash Point: 213.8°C
  • Refractive Index: 1.593
  • PSA: 43.37000
  • LogP: 3.60540

4-Acetoxy-3'-bromobenzophenone Customs Data

  • HS CODE:2915390090
  • Customs Data:

    China Customs Code:

    2915390090

    Overview:

    2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%

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4-Acetoxy-3'-bromobenzophenone Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:890099-46-4)4-Acetoxy-3'-bromobenzophenone
Order Number:A1197389
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:33
Price ($):283.0
Email:sales@amadischem.com

Additional information on 4-Acetoxy-3'-bromobenzophenone

4-Acetoxy-3'-bromobenzophenone (CAS No. 890099-46-4): A Versatile Chemical Intermediate for Pharmaceutical and Material Science Applications

In the realm of specialty chemicals, 4-Acetoxy-3'-bromobenzophenone (CAS No. 890099-46-4) has emerged as a compound of significant interest to researchers and industrial chemists alike. This brominated benzophenone derivative combines unique structural features that make it valuable for multiple applications, particularly in pharmaceutical synthesis and advanced material development.

The molecular structure of 4-Acetoxy-3'-bromobenzophenone features two key functional groups: an acetoxy moiety at the 4-position and a bromine atom at the 3'-position of the benzophenone scaffold. This specific arrangement contributes to its reactivity pattern, making it an excellent building block for more complex molecules. Current trends in green chemistry and atom economy have increased demand for such efficient intermediates that can reduce synthetic steps in drug development.

Recent studies highlight the growing importance of brominated organic compounds in medicinal chemistry, particularly in the development of kinase inhibitors and antiviral agents. The presence of both bromine and acetoxy groups in 4-Acetoxy-3'-bromobenzophenone allows for selective transformations under mild conditions, addressing the pharmaceutical industry's need for sustainable synthesis methods. This aligns with current research priorities in drug discovery optimization and process chemistry.

Beyond pharmaceuticals, 4-Acetoxy-3'-bromobenzophenone derivatives show promise in materials science applications. The compound's ability to participate in cross-coupling reactions makes it valuable for creating π-conjugated systems used in organic electronics. With the rapid growth of OLED technology and organic photovoltaics, researchers are particularly interested in how this brominated benzophenone can contribute to light-emitting materials and charge transport layers.

The synthesis of 4-Acetoxy-3'-bromobenzophenone typically involves Friedel-Crafts acylation followed by selective bromination and esterification. Recent advances in catalytic methods have improved the yield and purity of this compound, addressing common questions about scalability and reproducibility in fine chemical production. These process improvements are particularly relevant given current industry focus on quality by design (QbD) principles.

Analytical characterization of 4-Acetoxy-3'-bromobenzophenone typically employs HPLC, NMR spectroscopy, and mass spectrometry techniques. The compound's stability profile has been extensively studied, with particular attention to its behavior under various storage conditions - a frequent concern among industrial users. Proper handling requires standard laboratory precautions, though it doesn't fall under hazardous material classifications.

Market analysis indicates growing demand for functionalized benzophenones like 4-Acetoxy-3'-bromobenzophenone, driven by expansion in the pharmaceutical intermediates sector and specialty materials development. The compound's versatility in structure-activity relationship studies and molecular design makes it particularly valuable for contract research organizations and academic laboratories engaged in medicinal chemistry projects.

Recent patent literature reveals innovative applications of 4-Acetoxy-3'-bromobenzophenone derivatives in photopharmacology and bioorthogonal chemistry. These emerging fields seek compounds that can undergo controlled structural changes in response to specific stimuli, and the photoreactive properties of benzophenones make them ideal candidates. This positions 890099-46-4 as a compound of interest for next-generation therapeutic agents and diagnostic tools.

Quality specifications for 4-Acetoxy-3'-bromobenzophenone typically require ≥98% purity by HPLC, with strict limits on residual solvents and heavy metals. Suppliers offering GMP-grade material have seen increased demand, reflecting the compound's transition from research-scale to potential commercial applications. This quality focus aligns with current industry standards for pharmaceutical intermediates and electronic chemicals.

Environmental considerations for 4-Acetoxy-3'-bromobenzophenone production include optimization of atom efficiency and reduction of process waste. Modern synthetic approaches emphasize catalytic methods over stoichiometric reactions, addressing sustainability concerns while maintaining cost-effectiveness. These developments respond to the chemical industry's broader shift toward green chemistry principles and circular economy models.

Future research directions for 4-Acetoxy-3'-bromobenzophenone may explore its potential in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where its bifunctional nature could enable novel material architectures. Additionally, its application in proteolysis targeting chimeras (PROTACs) represents an exciting frontier in drug discovery, combining the compound's structural features with cutting-edge targeted protein degradation technology.

For researchers considering 4-Acetoxy-3'-bromobenzophenone in their work, key considerations include reaction solvent selection (polar aprotic solvents often work best), protection of the acetoxy group during transformations, and optimization of palladium-catalyzed coupling reactions involving the bromine moiety. These practical insights address common experimental challenges encountered when working with this multifunctional intermediate.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:890099-46-4)4-Acetoxy-3'-bromobenzophenone
A1197389
Purity:99%
Quantity:1g
Price ($):283.0
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